molecular formula C16H23ClN6O B10966242 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-1-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}ethanone

2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-1-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}ethanone

Cat. No.: B10966242
M. Wt: 350.8 g/mol
InChI Key: KMEIUBCRQTXTAN-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)-1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1-ETHANONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)-1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1-ETHANONE involves multiple steps. One common synthetic route includes the cyclization of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure . The reaction conditions typically involve the use of solvents like tetrahydrofuran and catalysts such as iodine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)-1-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}-1-ETHANONE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems . Additionally, it may be used in the development of new materials with specific properties for industrial applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole moiety is known to exhibit tautomerism, which can influence its reactivity and biological activity . The compound may interact with enzymes or receptors, leading to various biological effects.

Properties

Molecular Formula

C16H23ClN6O

Molecular Weight

350.8 g/mol

IUPAC Name

2-(4-chloro-3-methylpyrazol-1-yl)-1-[4-[(1,5-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C16H23ClN6O/c1-12-15(17)10-23(19-12)11-16(24)22-6-4-21(5-7-22)9-14-8-18-20(3)13(14)2/h8,10H,4-7,9,11H2,1-3H3

InChI Key

KMEIUBCRQTXTAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CN2CCN(CC2)C(=O)CN3C=C(C(=N3)C)Cl

Origin of Product

United States

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